Methyl piperazine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl piperazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-4-7-2-3-8-5;/h5,7-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWOYKOPCRBHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602075 | |
| Record name | Methyl piperazine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159687-94-2 | |
| Record name | Methyl piperazine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
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Catalyst : CAL-A (Novozym 735 preparation)
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Acyl Donor : 2,2,2-Trifluoroethyl butanoate
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Solvent : TBME
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Temperature : Ambient (20–25°C)
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Time : 24–48 hours
Enantioselectivity and Yield
CAL-A preferentially acylates the (S)-enantiomer of rac-1 , leaving the (R)-enantiomer unreacted. This results in a 50% theoretical yield of the desired enantiomer under ideal conditions. Experimental yields align closely with theoretical predictions, achieving >95% enantiomeric excess (ee) for the unreacted (R)-enantiomer.
Table 1: Kinetic Resolution Performance
| Parameter | Value |
|---|---|
| Selectivity Factor (E) | >200 |
| Yield of (R)-Enantiomer | 48–50% |
| Enantiomeric Excess (ee) | 95–99% |
Dynamic Kinetic Resolution for Enhanced Efficiency
Reaction Mechanism and Optimization
Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization, enabling theoretical yields of up to 100%. For rac-1 , this method utilizes vinyl butanoate as the acyl donor in acetonitrile, with an aldehyde-based racemization catalyst.
Key Reaction Parameters:
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Catalyst : CAL-A (cross-linked enzyme aggregate, CLEA)
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Acyl Donor : Vinyl butanoate
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Solvent : Acetonitrile
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Racemization Agent : Aldehyde (e.g., benzaldehyde)
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Temperature : 30–40°C
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Time : 48 hours
Yield and Scalability
DKR achieves up to 75% product yield with (S)-absolute configuration, significantly surpassing the 50% ceiling of traditional KR. However, the racemization efficiency depends critically on the CAL-A preparation method. For example, Novozym 735-based CAL-A underperforms compared to covalently immobilized variants, highlighting the importance of enzyme formulation.
Table 2: Dynamic Kinetic Resolution Outcomes
| Parameter | Value |
|---|---|
| Maximum Yield | 75% |
| Enantiomeric Excess (ee) | 85–90% |
| Optimal CAL-A Preparation | Covalently immobilized |
Comparative Analysis of Enzymatic Methods
Advantages of Kinetic Resolution
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Simplicity : Requires minimal additives beyond the acyl donor.
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High ee : Achieves near-perfect enantiopurity for the (R)-enantiomer.
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Low Temperature : Operates at ambient conditions, reducing energy costs.
Benefits of Dynamic Kinetic Resolution
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Higher Yield : Overcomes the 50% yield limitation of KR.
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Single-Step Process : Integrates resolution and racemization, streamlining production.
Limitations
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Substrate Scope : Limited to N-Boc-protected derivatives for optimal performance.
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Enzyme Cost : CAL-A immobilization or purification adds to production expenses.
Industrial Production Considerations
Catalyst Recycling
Immobilized CAL-A variants (e.g., CLEA or T2-150) enable multiple reaction cycles without significant activity loss, making them economically viable for large-scale synthesis.
Solvent Selection
TBME and acetonitrile are preferred for their compatibility with CAL-A, though TBME offers better enantioselectivity in KR.
Process Intensification
Continuous-flow systems could further enhance DKR efficiency by maintaining optimal racemization kinetics and reducing reaction time.
Scientific Research Applications
Methyl piperazine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl piperazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine and Piperidine Derivatives
Key Findings
Efficacy in Methyltransferase Activation
- This compound outperforms methyl piperidine-3-carboxylate hydrochloride in enhancing m⁶A levels (1.5× vs. 1.2×) despite its higher Kd (13.7 nM vs. 4.7 nM). This suggests non-competitive activation mechanisms or synergistic interactions with other complex components .
- Piperazine derivatives generally show superior activity over piperidine analogues due to the nitrogen-rich piperazine ring, which may facilitate binding to methyltransferase active sites .
Physicochemical Properties
- Solubility: The hydrochloride salt form of methyl piperazine-2-carboxylate enhances aqueous solubility compared to non-salt derivatives like tert-butyl esters .
- Stability : tert-Butyl esters (e.g., tert-butyl piperazine-2-carboxylate) exhibit greater stability under acidic conditions, making them preferable intermediates in multistep syntheses .
Biological Activity
Methyl piperazine-2-carboxylate hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : Methyl (2R)-piperazine-2-carboxylate hydrochloride
- Molecular Formula : C6H12ClN2O2
- Molecular Weight : 180.63 g/mol
- Physical State : Solid at room temperature
This compound functions primarily through its interaction with various receptors and enzymes. It is believed to act as a ligand for neurotransmitter receptors, potentially influencing:
- Serotonin Receptors : Linked to antidepressant effects.
- Dopamine Receptors : Associated with antipsychotic properties.
- Kinase Activity : Involvement in cell signaling pathways, particularly in cancer biology.
These interactions can modulate neuronal activity and signal transduction pathways, suggesting a broad spectrum of pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Potential : Inhibits growth in cancer cell lines, particularly through mechanisms involving cell cycle regulation and apoptosis induction.
- Neuropharmacological Effects : Shows promise in treating central nervous system disorders due to its receptor-binding capabilities.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest at the G1 phase, implicating its potential as an anticancer agent .
- Neuropharmacological Studies :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl piperazine-2-carboxylate | Piperazine derivative | Antimicrobial, anticancer |
| Ethyl piperazine-2-carboxylate | Ester derivative | Moderate antimicrobial properties |
| 4-Methylpiperazine-1-carboxylate | Piperazine derivative | Limited neuropharmacological activity |
This compound is distinguished by its unique substitution pattern, which enhances its reactivity and biological profile compared to other derivatives.
Q & A
Q. What are the common synthetic routes for Methyl piperazine-2-carboxylate hydrochloride?
The synthesis typically involves cyclization of 1,2-diamine derivatives with sulfonium salts (e.g., diphenylvinylsulfonium triflate) under basic conditions (e.g., DBU) to form protected piperazines, followed by deprotection . Multi-step approaches may also include Ugi reactions or alkynyl cycloadditions for industrial-scale production . Key steps include temperature control (e.g., 0–25°C for cyclization) and solvent selection (e.g., DMF or THF) to optimize yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural confirmation. Infrared (IR) spectroscopy helps identify functional groups like ester carbonyls, while HPLC or LC-MS ensures purity (>97%) . Melting point analysis and elemental composition (e.g., C₆H₁₃ClN₂O₂) provide additional validation .
Q. What are the primary applications of this compound in medicinal chemistry?
this compound serves as a building block for synthesizing bioactive molecules, including antipsychotics (e.g., aripiprazole analogs) and antifungals. Its piperazine core enables hydrogen bonding with biological targets, modulating enzyme or receptor activity .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Chiral resolution techniques, such as chiral column chromatography or crystallization with enantiopure counterions (e.g., tartaric acid), are critical. Stereochemical control during cyclization (e.g., using (S,S)-N,N’-bisnosyl diamine) ensures retention of configuration . Kinetic resolution via asymmetric catalysis (e.g., chiral Lewis acids) may further enhance enantiomeric excess (ee >98%) .
Q. What strategies address contradictory biological activity data across studies?
Discrepancies may arise from stereochemical variations, assay conditions (e.g., pH, co-solvents), or target specificity. To resolve these:
Q. How does the methyl ester group influence reactivity in substitution reactions?
The ester group acts as a leaving group under nucleophilic conditions (e.g., with amines or thiols). Its electron-withdrawing nature enhances electrophilicity at the adjacent carbonyl carbon, facilitating SN² mechanisms. However, steric hindrance from the piperazine ring may slow reactivity, requiring polar aprotic solvents (e.g., DMSO) or elevated temperatures (50–80°C) .
Q. What are the challenges in scaling up synthesis while maintaining yield?
Industrial-scale production faces issues like exothermic reactions during cyclization and byproduct formation. Mitigation strategies include:
- Slow reagent addition and cooling (0–5°C) to control heat .
- Catalytic methods (e.g., Pd-mediated cross-coupling) to reduce side reactions .
- Continuous flow reactors to improve mixing and temperature uniformity .
Methodological Recommendations
- Stereochemical Analysis : Use X-ray crystallography or circular dichroism (CD) to confirm absolute configuration .
- Reaction Optimization : Design of Experiments (DoE) to assess factors like solvent polarity, temperature, and catalyst loading .
- Biological Assays : Include positive controls (e.g., known receptor antagonists) and validate via knockdown models (e.g., CRISPR/Cas9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
